molecular formula C12H14O2S B2526129 2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1488004-02-9

2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B2526129
CAS No.: 1488004-02-9
M. Wt: 222.3
InChI Key: CLBRYTHOJIIEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid is an organic compound with the molecular formula C12H14O2S and a molecular weight of 222.31 g/mol . It features a spirocyclic structure with a thiophene ring attached to a heptane backbone, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiophen-3-yl)spiro[3.3]heptane-2-carboxylic acid
  • 2-(Furan-2-yl)spiro[3.3]heptane-2-carboxylic acid
  • 2-(Pyridin-2-yl)spiro[3.3]heptane-2-carboxylic acid

Uniqueness

2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a thiophene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-thiophen-2-ylspiro[3.3]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S/c13-10(14)12(9-3-1-6-15-9)7-11(8-12)4-2-5-11/h1,3,6H,2,4-5,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBRYTHOJIIEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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